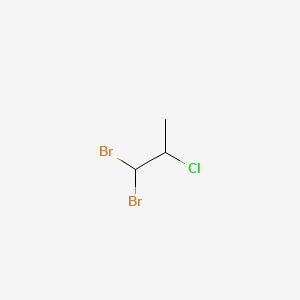
1,1-Dibromo-2-chloropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibromo-2-chloropropane is an organic compound with the molecular formula C3H5Br2Cl. It is a dense, colorless liquid that is not found naturally in the environment but is synthesized for various industrial and research purposes. This compound is known for its applications in organic synthesis and as an intermediate in the production of other chemicals.
准备方法
1,1-Dibromo-2-chloropropane can be synthesized through several methods. One common synthetic route involves the bromination of 2-chloropropane. The reaction typically requires the presence of a catalyst such as iron powder and is carried out at elevated temperatures. The process involves the addition of bromine to 2-chloropropane, resulting in the formation of this compound .
Industrial production methods often involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反应分析
1,1-Dibromo-2-chloropropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-chloropropanol.
Reduction: Reduction reactions can convert this compound to 2-chloropropane by removing the bromine atoms.
Oxidation: Oxidation reactions can lead to the formation of more oxidized products, although specific conditions and reagents are required for such transformations.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1-Dibromo-2-chloropropane has several applications in scientific research:
作用机制
The mechanism of action of 1,1-Dibromo-2-chloropropane involves its interaction with biological molecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to mutations and other cellular effects. The compound’s reactivity is primarily due to the presence of the bromine and chlorine atoms, which can undergo nucleophilic substitution reactions .
相似化合物的比较
1,1-Dibromo-2-chloropropane can be compared with other halogenated propanes, such as:
1,2-Dibromo-3-chloropropane: This compound is also a halogenated propane but differs in the position of the halogen atoms.
1,2-Dibromoethane: Another related compound, used historically as an anti-knock agent in leaded fuels.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and applications.
属性
CAS 编号 |
55162-35-1 |
|---|---|
分子式 |
C3H5Br2Cl |
分子量 |
236.33 g/mol |
IUPAC 名称 |
1,1-dibromo-2-chloropropane |
InChI |
InChI=1S/C3H5Br2Cl/c1-2(6)3(4)5/h2-3H,1H3 |
InChI 键 |
SDNGBLYQMOYWPK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


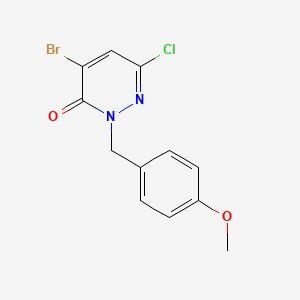
![Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13934612.png)
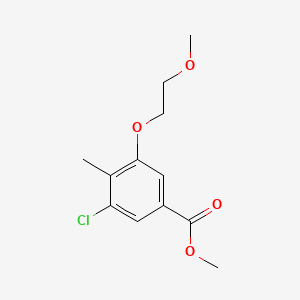

![2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13934621.png)
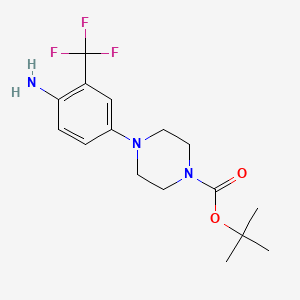

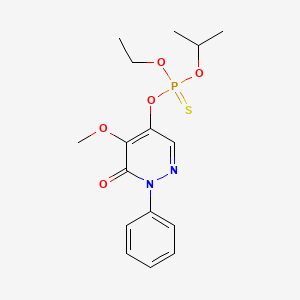
![4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13934655.png)
![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)
![2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)
![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)

